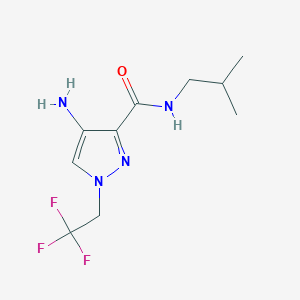
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators, which are known to regulate energy metabolism and cellular homeostasis.
Aplicaciones Científicas De Investigación
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation.
Mecanismo De Acción
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of energy metabolism and cellular homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and regulates cellular processes such as glucose uptake, fatty acid oxidation, and protein synthesis. This compound activates AMPK by binding to the γ subunit of the enzyme, which leads to conformational changes that increase its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, inhibition of cancer cell growth and survival, and protection against oxidative stress and inflammation. This compound has also been shown to increase mitochondrial biogenesis and improve mitochondrial function, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for AMPK activation, its ability to bypass upstream signaling pathways, and its ability to activate AMPK in a dose-dependent manner. However, this compound also has limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide research, including the development of more potent and selective AMPK activators, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, which may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions, starting with the reaction between 4,4,4-trifluoro-3-oxobutanoyl chloride and isobutylamine to form 4-amino-N-isobutyl-1-(2,2,2-trifluoroacetyl)-1H-pyrazole-3-carboxamide. This intermediate is then reacted with hydroxylamine hydrochloride to form this compound.
Propiedades
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-6(2)3-15-9(18)8-7(14)4-17(16-8)5-10(11,12)13/h4,6H,3,5,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWBBMYTJKXBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

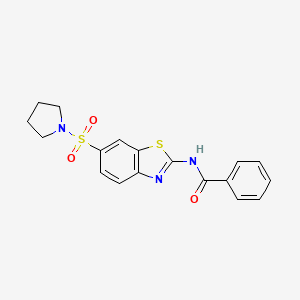
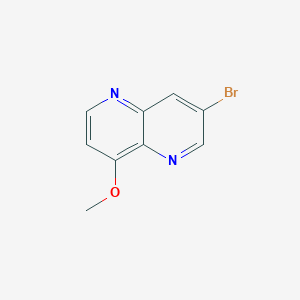
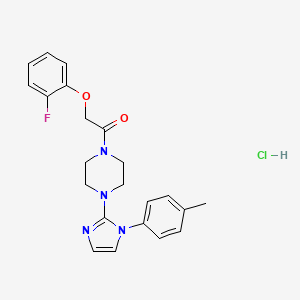
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)

amino}cyclobutan-1-ol](/img/structure/B3014539.png)
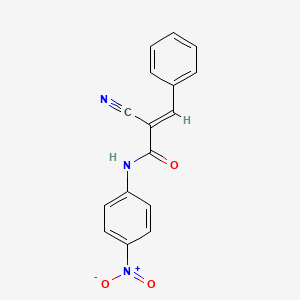
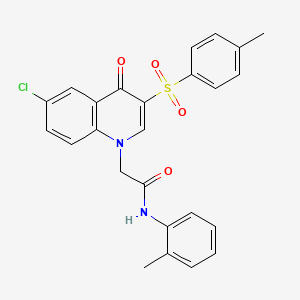
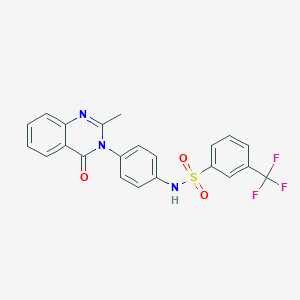
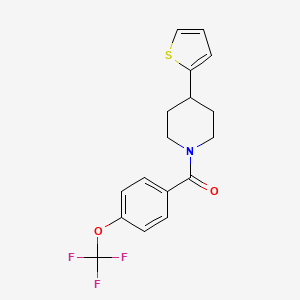
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)
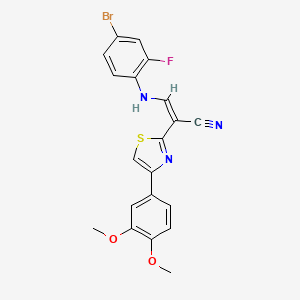
![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)